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Compound of Interest

Compound Name: Delavinone

Cat. No.: B12416197 Get Quote

An In-depth Technical Guide to the Source and Origin of Delavirdine

Introduction
Delavirdine is a synthetic, non-nucleoside reverse transcriptase inhibitor (NNRTI) that was

developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It

belongs to the bisheteroarylpiperazine (BHAP) class of compounds. This document provides a

comprehensive overview of the synthetic origin of Delavirdine, its mechanism of action, and

relevant quantitative data for researchers, scientists, and drug development professionals. It is

important to note that while Delavirdine was approved by the U.S. Food and Drug

Administration in 1997, its use has become infrequent due to the availability of more effective

NNRTIs with more convenient dosing schedules.[1] The manufacturing and distribution of

Delavirdine have been discontinued in the United States and Canada.[1]

Source and Natural Origin
Delavirdine is a product of chemical synthesis and does not have a known natural origin. Its

development was part of a rational drug design effort to identify potent and specific inhibitors of

HIV-1 reverse transcriptase.[2][3][4] The synthesis of Delavirdine involves the use of

heterocyclic rings, specifically substituted pyridine and indole moieties.[2][5]

Chemical Synthesis
The synthesis of Delavirdine is a multi-step process that involves the preparation of two key

intermediates, which are then condensed to form the final product. The general synthetic

strategy involves the following key transformations:
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Synthesis of Key Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine. This

intermediate is synthesized starting from 2-chloro-3-aminopyridine.[6]

Synthesis of Key Intermediate II: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. This

intermediate is prepared from ethyl 5-nitroindole-2-carboxylate.[6]

Final Condensation: The acyl chloride of intermediate II is formed using thionyl chloride and

then condensed with intermediate I to yield Delavirdine.[6]

Experimental Protocols
A representative synthetic protocol for Delavirdine is outlined below, based on published

synthesis methods.[3][6]

Step 1: Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate I)

2-chloro-3-aminopyridine is reacted with acetone via reductive amination to introduce the

isopropylamino group.

The resulting 2-chloro-3-[(1-methylethyl)amino]pyridine is then reacted with an excess of

piperazine in a nucleophilic aromatic substitution reaction to yield the desired intermediate.

Step 2: Synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate II)

Ethyl 5-nitroindole-2-carboxylate is hydrolyzed to 5-nitroindole-2-carboxylic acid under basic

conditions.

The nitro group is then reduced to an amino group via catalytic hydrogenation using a

catalyst such as Raney Nickel.

The resulting 5-aminoindole-2-carboxylic acid is reacted with methanesulfonyl chloride in the

presence of a base to yield the sulfonamide intermediate.

Step 3: Synthesis of Delavirdine

Intermediate II is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride,

to form the corresponding acyl chloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://patents.google.com/patent/CN102675284A/en
https://patents.google.com/patent/CN102675284A/en
https://patents.google.com/patent/CN102675284A/en
https://www.drugfuture.com/synth/syndata.aspx?ID=196540
https://patents.google.com/patent/CN102675284A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The acyl chloride is then reacted with Intermediate I in a condensation reaction to form

Delavirdine.

The final product can be purified by recrystallization.

Data Presentation
Pharmacokinetic Properties of Delavirdine

Parameter Value Reference

Bioavailability 85% [1]

Protein Binding 98% [1]

Metabolism
Hepatic (CYP3A4 and

CYP2D6-mediated)
[1]

Elimination Half-life 5.8 hours [1]

Excretion Kidney (51%) and feces (44%) [1]

Peak Plasma Concentration

(Cmax)
35 ± 20 µM [7][8]

Systemic Exposure (AUC) 180 ± 100 µM·h [7][8]

Trough Concentration (Cmin) 15 ± 10 µM [7][8]

In Vitro Antiviral Activity of Delavirdine
Isolate Type IC50 Range (µM) Mean IC50 (µM) Reference

Laboratory Isolates

(N=5)
0.005 - 0.030 - [9][10]

Clinical Isolates

(N=74)
0.001 - 0.69 0.038 [9][10]

Mandatory Visualization
Diagrams
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Synthesis of Intermediate I

Synthesis of Intermediate II Final Synthesis

2-chloro-3-aminopyridine Reductive Amination
(Acetone) 2-chloro-3-[(1-methylethyl)amino]pyridine Nucleophilic Substitution

(Piperazine)
Intermediate I:

2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine

Condensationethyl_5-nitroindole-2-carboxylate Hydrolysis 5-nitroindole-2-carboxylic acid Reduction
(e.g., Raney Ni, H2) 5-aminoindole-2-carboxylic acid Sulfonylation

(Methanesulfonyl chloride)
Intermediate II:

5-[(methylsulfonyl)amino]-indole-2-carboxylic acid
Acyl Chloride Formation
(e.g., Thionyl chloride)
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Caption: A simplified workflow for the chemical synthesis of Delavirdine.
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Caption: Mechanism of action of Delavirdine as an NNRTI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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